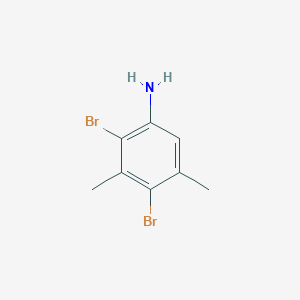

2,4-Dibromo-3,5-dimethylaniline

Description

Structure

2D Structure

Properties

IUPAC Name |

2,4-dibromo-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRFMSNBBYKJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618231 | |

| Record name | 2,4-Dibromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125756-94-7 | |

| Record name | 2,4-Dibromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dibromo 3,5 Dimethylaniline

Direct Halogenation Strategies

Direct halogenation of an aromatic ring is a fundamental transformation. However, the high activation of the aniline (B41778) ring by the amino and methyl groups presents a significant challenge in controlling the extent and position of bromination.

Regioselective Bromination via Electrophilic Aromatic Substitution

The synthesis of 2,4-Dibromo-3,5-dimethylaniline begins with the starting material 3,5-dimethylaniline (B87155). The directing effects of the substituents on the aromatic ring are paramount in predicting the outcome of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group and an ortho, para-director. Similarly, the two methyl groups at the 3- and 5-positions are also activating and ortho, para-directing.

In the case of 3,5-dimethylaniline, all three activating groups (one -NH₂ and two -CH₃) direct incoming electrophiles to the same positions: 2, 4, and 6. This strong, concerted activation makes the ring highly susceptible to electrophilic attack, often leading to polybromination. Achieving the specific 2,4-dibromo substitution pattern requires careful control over the reaction to prevent the formation of the fully substituted 2,4,6-tribromo-3,5-dimethylaniline. The challenge lies in introducing two bromine atoms selectively when three positions are highly activated.

Utilization of N-Bromosuccinimide (NBS) and Related Brominating Reagents

To achieve more controlled bromination, milder and more selective brominating agents are often employed in place of molecular bromine (Br₂). N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds. mdpi.commanac-inc.co.jp It serves as a source of electrophilic bromine, but its reactivity can be modulated by the reaction conditions. manac-inc.co.jp

NBS is a crystalline solid that is easier and safer to handle than liquid bromine. manac-inc.co.jp For activated systems like substituted anilines, NBS can provide mono- or di-bromination with higher selectivity than Br₂, especially when the stoichiometry is carefully controlled. nih.govnih.gov The use of NBS allows for the bromination of both activated and deactivated aromatic rings, depending on the reaction conditions. manac-inc.co.jp Other specialized reagents, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), have also been developed for mild and highly regioselective para-bromination of aromatic compounds. organic-chemistry.org

A study on the bromination of 2,4-dimethylaniline (B123086) using NBS in acetonitrile successfully produced the ortho-brominated derivative, 2-bromo-4,6-dimethylaniline (B183183), demonstrating the utility of NBS in selectively brominating activated anilines. nih.gov This suggests that a similar approach with 3,5-dimethylaniline could potentially yield the desired 2,4-dibromo product by controlling the equivalents of NBS used.

Optimization of Reaction Conditions: Solvent Effects and Temperature Control

The outcome of electrophilic bromination is highly dependent on the reaction conditions. Solvent choice plays a critical role in modulating the reactivity of the brominating agent and the substrate. Polar solvents can facilitate the ionization of the Br-Br bond, increasing the electrophilicity of the bromine and leading to faster, often less selective, reactions.

For instance, the bromination of methoxy-substituted aromatic compounds with NBS was found to be significantly faster in acetonitrile (CH₃CN) than in carbon tetrachloride (CCl₄). mdma.ch This highlights how a more polar solvent can accelerate the rate of nuclear bromination. To control the reaction and prevent over-bromination of a highly activated substrate like 3,5-dimethylaniline, a less polar solvent might be preferable. Temperature is another crucial parameter; lower temperatures generally slow the reaction rate and can improve selectivity.

| Reagent System | Solvent | Temperature | Typical Outcome |

| Br₂ | Acetic Acid | Room Temp. | Often leads to polybromination due to high reactivity. |

| NBS | Acetonitrile | Room Temp. | Efficient and regioselective nuclear bromination. mdma.chresearchgate.net |

| NBS | Carbon Tetrachloride | Reflux | Slower reaction, can favor benzylic bromination if applicable. mdma.ch |

| NBS / H₂SO₄ | Sulfuric Acid | Room Temp. | Allows bromination of deactivated aromatic rings. manac-inc.co.jp |

Stepwise Synthesis Approaches

When direct bromination proves difficult to control, multi-step synthetic pathways offer a more reliable method for obtaining the desired substitution pattern. These approaches involve modifying the substrate to control reactivity or introducing the bromine atoms via functional group interconversions.

Multi-step Pathways from Precursor Anilines

A common strategy to control the powerful activating effect of the amino group is to temporarily protect it. Acetylation of the aniline to form an acetanilide is a classic protection method. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group.

This reduction in activation allows for more controlled, stepwise bromination. A potential multi-step synthesis of this compound from 3,5-dimethylaniline would involve:

Acetylation: Reaction of 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide.

First Bromination: Monobromination of the acetanilide. The acetamido group would direct the first bromine to the 4-position.

Second Bromination: A second bromination step would introduce a bromine atom at the 2-position.

Hydrolysis: Removal of the acetyl protecting group, typically by acid or base hydrolysis, to yield the final product, this compound.

This stepwise approach provides superior control over the regiochemistry, preventing the formation of the tribrominated byproduct.

Functional Group Interconversions for Bromine Atom Introduction

Functional group interconversion provides a powerful method for installing substituents at specific positions that are not accessible through direct electrophilic substitution. The Sandmeyer reaction is a prime example, allowing for the replacement of an amino group with a bromine atom via a diazonium salt intermediate. wikipedia.orgbyjus.com

This strategy is particularly useful for creating substitution patterns that oppose the natural directing effects of the existing groups on the ring. byjus.comorganic-chemistry.org A hypothetical synthesis of this compound using this method could start from a different precursor, such as 2-amino-3,5-dimethylaniline.

The synthetic sequence would be:

Monobromination: Direct bromination of 2-amino-3,5-dimethylaniline. The combined directing effects of the amino and methyl groups would likely place the bromine at the 4-position, yielding 4-bromo-2-amino-3,5-dimethylaniline.

Diazotization: The remaining amino group at the 2-position would be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which replaces the diazonium group with a bromine atom, affording the target this compound. wikipedia.orgnih.gov

This method offers excellent regiochemical control, as the positions of the bromine atoms are determined by the initial placement of the amino groups.

Green Chemistry Considerations in Synthesis

The synthesis of this compound, like many chemical processes, is undergoing a shift towards more environmentally conscious methodologies. Green chemistry principles are being increasingly applied to minimize the environmental impact of chemical production. This involves the development of synthetic routes that reduce waste, use less hazardous materials, and improve energy efficiency.

Development of Environmentally Benign Synthetic Routes

Traditional bromination methods often involve the use of elemental bromine, a substance that is highly toxic, corrosive, and generates hazardous hydrogen bromide (HBr) gas as a byproduct. Green chemistry approaches to the synthesis of bromoanilines, including what could be applied to this compound, focus on replacing such hazardous reagents with safer alternatives and employing more benign reaction media.

One of the most promising green alternatives is the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS are often conducted in more environmentally friendly solvents, such as acetonitrile, which is less toxic than halogenated solvents like carbon tetrachloride that have been traditionally used. For instance, the regioselective bromination of activated aromatic compounds has been successfully achieved using NBS in acetonitrile, demonstrating the potential for clean and efficient synthesis. While a direct protocol for the dibromination of 3,5-dimethylaniline to the 2,4-dibromo isomer using NBS is not extensively detailed in readily available literature, the synthesis of 4-bromo-3,5-dimethylaniline in high yield with a small percentage of a dibrominated side product has been reported, suggesting that adjusting the stoichiometry of NBS could favor the desired disubstituted product.

Another green approach involves the in situ generation of the brominating species. For example, the oxidation of bromide salts (like sodium or potassium bromide) with an environmentally benign oxidant such as hydrogen peroxide can produce a reactive bromine species in the reaction mixture, avoiding the direct handling of elemental bromine.

Solid-state reactions represent another frontier in green synthesis. Performing reactions by grinding solids together can eliminate the need for solvents entirely, significantly reducing waste. The solid-state bromination of some substituted anilines and phenols with NBS has been shown to yield exclusively the nuclear brominated products, indicating that this solvent-free approach could be a viable and environmentally friendly route for the synthesis of compounds like this compound. rsc.org

The choice of solvent is a critical aspect of green synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the organic nature of many reactants can limit their solubility in water, the development of aqueous-based synthetic methods is a key area of research. Mandelic acid has been shown to catalyze the regioselective aromatic bromination with NBS under aqueous conditions. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Brominating Agents

| Feature | Traditional Agent (Liquid Bromine) | Green Alternative (NBS) |

| Physical State | Corrosive liquid | Crystalline solid |

| Handling | Requires specialized equipment and ventilation | Easier and safer to handle |

| Byproducts | Stoichiometric amounts of HBr (corrosive gas) | Succinimide (less hazardous) |

| Solvents | Often requires hazardous chlorinated solvents | Can be used in greener solvents like acetonitrile |

| Selectivity | Can be difficult to control, leading to mixtures | Often provides better regioselectivity |

Catalyst Development for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound, the primary challenge is to control the regioselectivity of the bromination to favor substitution at the 2 and 4 positions of the 3,5-dimethylaniline starting material.

The amino group of an aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. In 3,5-dimethylaniline, the positions ortho to the amino group are 2 and 6, and the para position is 4. Therefore, electrophilic bromination is expected to occur at these positions. The methyl groups at positions 3 and 5 provide some steric hindrance, which can influence the regioselectivity.

Recent advancements in catalysis for aromatic bromination offer potential pathways to enhance the synthesis of this compound. While specific catalysts for this exact transformation are not widely reported, general strategies for selective bromination of anilines are applicable.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and potentially reused, minimizing waste. Zeolites, for example, have been investigated for shape-selective bromination of aromatic compounds. The defined pore structure of zeolites can influence the orientation of the substrate and the attacking electrophile, thereby controlling the position of substitution.

Metal-organic frameworks (MOFs) are another class of porous materials that are being explored as catalysts for a variety of organic transformations, including halogenation. Their high surface area and tunable pore environments make them promising candidates for developing highly selective catalysts. For instance, zirconium-based MOFs have been shown to be effective for oxidative bromination reactions under mild conditions, using potassium bromide as the bromine source and hydrogen peroxide as the oxidant. smolecule.com

Lewis base catalysis is another approach that has been shown to enhance the regioselectivity of bromination. Certain Lewis bases can interact with brominating agents like NBS to increase the electrophilicity of the bromine atom, leading to more controlled reactions. For example, mandelic acid has been used as a catalyst for highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org

While the direct application of these advanced catalytic systems to the synthesis of this compound requires further research, they represent the forefront of efforts to develop more sustainable and efficient synthetic methodologies. The principles of catalyst design for enhanced selectivity and yield are crucial for overcoming the challenges associated with the synthesis of specifically substituted aromatic compounds.

Table 2: Potential Catalytic Systems for Selective Bromination

| Catalyst Type | Potential Advantages for this compound Synthesis |

| Zeolites | Shape selectivity could favor substitution at less sterically hindered positions. Reusability reduces waste. |

| Metal-Organic Frameworks (MOFs) | Tunable pore size and active sites for high regioselectivity. Mild reaction conditions. |

| Lewis Base Catalysts | Can enhance the electrophilicity of the brominating agent for controlled reactions. Can operate in green solvents. |

Mechanistic Studies and Reactivity Profiles of 2,4 Dibromo 3,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in aniline (B41778) and its derivatives is a cornerstone of aromatic chemistry. youtube.com The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. However, in 2,4-Dibromo-3,5-dimethylaniline, the existing substituents significantly influence further reactions.

Subsequent Functionalization at Aromatic Ring Positions

The positions available for electrophilic attack on the this compound ring are C6. The strong activating effect of the amine group would typically direct incoming electrophiles to this position. However, the steric hindrance from the adjacent methyl and bromo groups can influence the regioselectivity of the reaction.

Further functionalization can also be achieved through modification of the amine itself. For instance, the amine can be acylated to form an amide. This transformation modulates the activating effect of the nitrogen, as the lone pair becomes involved in resonance with the carbonyl group, thereby reducing its donation to the aromatic ring. youtube.com This strategy can be employed to control the extent and position of subsequent electrophilic substitution reactions.

Influence of Bromine and Methyl Substituents on Reactivity

The bromine and methyl groups on the aromatic ring of this compound exert both electronic and steric effects that modulate its reactivity in electrophilic aromatic substitution reactions.

Electronic Effects:

Amino Group (-NH₂): The amino group is a strong activating group due to its ability to donate its lone pair of electrons to the aromatic ring through resonance (+R effect). This increases the electron density of the ring, making it more susceptible to attack by electrophiles. youtube.comyoutube.com It is an ortho, para-director. youtube.com

Methyl Group (-CH₃): The methyl group is an activating group that donates electron density to the ring through the inductive effect (+I effect) and hyperconjugation. It is also an ortho, para-director.

Steric Effects: The two methyl groups and the bromine atom at C2 create significant steric hindrance around the C6 position. This can impede the approach of bulky electrophiles, potentially leading to lower reaction rates or favoring attack at less sterically crowded positions if available.

Nucleophilic Substitution at Bromine Centers

The bromine atoms on the aromatic ring of this compound are susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions.

Carbon-Bromine Bond Activation Strategies

Activation of the carbon-bromine (C-Br) bond is a critical step in many synthetic transformations. This can be achieved through various methods, most notably through oxidative addition to a low-valent transition metal complex, such as palladium(0) or copper(I). researchgate.netd-nb.info In this process, the metal inserts into the C-Br bond, forming an organometallic intermediate. The reactivity of the C-Br bond can be influenced by its position on the ring and the nature of the other substituents. For instance, halides adjacent to a nitrogen-containing group are often more reactive in palladium-catalyzed cross-couplings. researchgate.net

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov For dihalogenated anilines, site-selective mono-cross-coupling can be achieved by carefully selecting the catalyst system. researchgate.net For example, different palladium catalysts and ligands can direct the coupling to occur preferentially at either the C2 or C4 position in dihaloaniline derivatives. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base to form a C-C bond. This compound can be coupled with boronic acids to introduce new aryl or alkyl groups. Studies on similar dibromoanilines have shown that di-thienylanilines can be synthesized from dibromoanilines and thienyl boronic acids. unimib.it

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide to form a C-N bond. nih.gov This can be used to further functionalize this compound by introducing a secondary or tertiary amine at one of the bromine positions.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N and C-O bonds. For example, the Ullmann reaction can couple aryl halides with amines or alcohols. This method is effective for introducing brominated aryl groups.

The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions.

Oxidation and Reduction Pathways

The aniline moiety in this compound is susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including quinones. The specific outcome depends on the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can be used. Photoredox catalysis offers a modern approach to the oxidation of anilines, where a photocatalyst, upon light absorption, can initiate single-electron transfer from the aniline nitrogen. acs.org This can lead to the formation of radical intermediates that can undergo further reactions. acs.org

The reduction of the bromo groups in this compound can be achieved using various reducing agents, such as catalytic hydrogenation or metal-hydride reagents. This would lead to the formation of 3,5-dimethylaniline (B87155).

Electrochemical Oxidation Mechanisms and Dimerization Pathways

The electrochemical oxidation of substituted anilines, such as this compound, proceeds through a complex mechanism that is highly dependent on the electrode potential. The process is initiated by the oxidation of the aniline derivative at the anode. This oxidation involves the removal of an electron from the nitrogen atom of the amino group, leading to the formation of a radical cation. The stability of this radical cation is a key factor in the subsequent reaction pathways.

Rapid scan cyclic voltammetry is a technique used to investigate these mechanisms. For N,N-dimethylaniline, such studies have helped to probe the reaction mechanism by analyzing voltammetric curves at varying scan rates and concentrations. The data often favor a radical-radical (R-R) coupling route, especially at slower scan rates.

Following its formation, the radical cation can undergo several reactions, with dimerization being a prominent pathway. Dimerization typically occurs through the coupling of two radical cations. This can lead to the formation of various dimeric products, including N-phenyl-p-phenylenediamine-type structures. The specific nature of the dimer is influenced by the substitution pattern on the aniline ring. In the case of this compound, the bulky bromine atoms and methyl groups would sterically influence the positions at which dimerization can occur.

The electrode potential plays a crucial role in controlling the reaction. By manipulating the potential, it is possible to control the generation of different intermediates and thereby direct the reaction towards specific products. For instance, in the electrochemical halogenation of anilines, lower potentials can favor the formation of radical species (X•), while higher potentials can lead to the generation of cationic species (X+), resulting in different halogenation patterns. This precise control offered by electrochemistry allows for selective synthesis, often eliminating the need for chemical oxidants or transition metals. acs.org

Reductive Debromination and Amino Group Transformations

The bromine and amino substituents on the this compound ring are key sites for chemical transformations.

Reductive Debromination: The carbon-bromine bonds in aryl bromides can be cleaved through reductive dehalogenation. This process is valuable as bromo groups are often used as protecting or directing groups in synthesis and are subsequently removed. researchwithrutgers.com Several methods are available for this transformation:

Catalytic Hydrogenation: A common and efficient method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This method is often performed under neutral conditions and shows good selectivity, allowing for the removal of bromine in the presence of other functional groups like nitro or cyano groups. researchwithrutgers.comorganic-chemistry.org Hydrogen gas is a cost-effective reductant, making this suitable for larger-scale applications. organic-chemistry.org

Hydride Reduction: Mild hydride sources, such as sodium borohydride (B1222165) (NaBH₄), can be used for debromination, often in conjunction with a catalyst. nih.gov For instance, reactions in micellar nanoreactors using a palladium catalyst and NaBH₄ have been shown to be effective for functionalized aromatic bromides in water at room temperature. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild approach to cleave C-Br bonds. acs.orgacs.org This method can involve an iridium-based photocatalyst in the presence of a hydrogen atom donor like tris(trimethylsilyl)silane (B43935) (TTMSS) and a sacrificial amine. acs.orgacs.org

Metal-Mediated Reduction: Zero-valent iron (Fe⁰) in the form of composite nanofibers with polyaniline has been used as a heterogeneous catalyst for the reductive dehalogenation of aromatic bromides using a Grignard reagent like t-BuMgCl as the reductant. iranarze.ir Copper-based systems, such as Devarda's alloy or copper salts with NaBH₄, have also proven effective for the hydrodebromination of brominated aromatic compounds. mdpi.com

Amino Group Transformations (Diazotization): The primary aromatic amino group of this compound is a versatile functional handle. One of its most important transformations is diazotization, which converts the primary amine into a diazonium salt. byjus.com This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com

The resulting aryl diazonium salt (Ar-N₂⁺X⁻) is a valuable synthetic intermediate. Although unstable at higher temperatures, these salts can be used in cold aqueous solutions for a variety of subsequent reactions where the diazonium group is replaced by other atoms or groups, effectively acting as a leaving group. rsc.orglibretexts.org This opens up pathways to a wide range of derivatives that are not directly accessible from the parent aniline.

Derivatization Chemistry of the Amine Functionality

The amine functionality of this compound is readily derivatized through several important classes of reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic character of the primary amino group allows for the formation of new carbon-nitrogen bonds.

Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. For example, 3,5-dimethylaniline can be acylated with trifluoroacetic anhydride. iranarze.ir This reaction is often used to protect the amino group during other transformations, such as electrophilic substitution on the aromatic ring. The resulting amide is less activating than the amino group, which can help control the extent of substitution. chemistrysteps.com

Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Industrially, N-alkylation of anilines is often performed using alcohols, such as methanol, in either liquid or gas phase processes to produce N,N-dimethylated anilines. researchgate.net More specialized methods include photoinduced difluoroalkylation, which allows for the introduction of difluoroalkyl groups onto the aniline nitrogen. afit.edu

Arylation: The introduction of an aryl group onto the nitrogen or the aromatic ring can be achieved through several methods. Direct ortho-arylation of anilines, including 3,5-dimethylaniline, can be accomplished using aryl halides in a reaction that proceeds through a benzyne (B1209423) intermediate. iaea.org This transition-metal-free method allows for the formation of C-C bonds at the position ortho to the amino group. iaea.org

Table 1: Derivatization Reactions of the Amine Functionality

| Reaction Type | Reagent Class | Product Type | General Conditions |

| Acylation | Acid Anhydrides (e.g., trifluoroacetic anhydride) | Amide | Dichloromethane, 0 °C |

| Alkylation | Alcohols (e.g., methanol) | N-Alkylated Aniline | High temperature and pressure, catalyst |

| Arylation | Aryl Halides (via benzyne) | ortho-Arylated Aniline | Strong base (e.g., LDA), THF |

Formation of Schiff Bases and Related Imines

This compound, as a primary amine, can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. organic-chemistry.orgrsc.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. acs.org

The reaction is typically carried out by refluxing the aniline and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. rsc.org The formation of the Schiff base is confirmed by spectroscopic methods. For instance, in FT-IR spectroscopy, the disappearance of the C=O and N-H stretching bands of the reactants and the appearance of a new strong band in the range of 1550-1620 cm⁻¹ confirms the formation of the azomethine (C=N) bond. rsc.org

A wide variety of aldehydes can be used, leading to a diverse library of Schiff bases with different electronic and steric properties. These compounds and their metal complexes are of significant interest in coordination chemistry and materials science. organic-chemistry.org

Table 2: Examples of Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Resulting Schiff Base Structure (General) |

| Salicylaldehyde | Substituted N-salicylidene aniline |

| 3,5-Dichloro Salicylaldehyde | Substituted N-(3,5-dichlorosalicylidene) aniline |

| 4-Aminoacetophenone (ketone) | Substituted ketimine |

| Benzaldehyde | Substituted N-benzylidene aniline |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dibromo 3,5 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of atomic nuclei, a detailed picture of the molecular framework and its environment can be constructed.

The structural confirmation of 2,4-Dibromo-3,5-dimethylaniline relies heavily on the precise assignment of its proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and electronic environment of hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the aromatic proton, the amine protons, and the protons of the two methyl groups. A reported ¹H NMR spectrum in Chloroform-d shows a singlet at 6.92 ppm for the aromatic proton and a singlet at 2.62 ppm, likely corresponding to the methyl protons. Current time information in Bangalore, IN. The amine (NH₂) protons would typically appear as a broad singlet, though their chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily available in the cited literature, the expected chemical shifts can be predicted based on the analysis of related structures and general principles of ¹³C NMR. libretexts.orgoregonstate.edu The spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbon atoms of the aromatic ring would resonate in the typical downfield region for aromatic carbons (approximately 100-150 ppm). The carbons bearing the bromine atoms would be shifted to higher field (lower ppm) compared to unsubstituted carbons, while the carbon attached to the amino group would also show a characteristic chemical shift. The two methyl groups, being in different positions relative to the bromine atoms, may or may not be equivalent and could potentially show separate signals in the upfield region of the spectrum (typically 15-25 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic-H | ~6.92 Current time information in Bangalore, IN. | Singlet |

| ¹H | CH₃ | ~2.62 Current time information in Bangalore, IN. | Singlet |

| ¹H | NH₂ | Variable | Broad Singlet |

| ¹³C | C-NH₂ | 140-150 | Singlet |

| ¹³C | C-Br | 110-125 | Singlet |

| ¹³C | C-CH₃ | 130-140 | Singlet |

| ¹³C | C-H | 125-135 | Singlet |

| ¹³C | CH₃ | 15-25 | Quartet |

Note: The predicted ¹³C NMR data is based on general substituent effects and data from analogous compounds. Experimental verification is required for precise assignments.

The conformational preferences of this compound are influenced by the steric and electronic interactions between the substituents on the aromatic ring. The rotation around the C-N bond and the orientation of the amino group relative to the bulky bromine atoms and methyl groups are of particular interest.

While specific studies on the conformational analysis of this compound were not found, studies on related halogenated anilines and other substituted rings provide valuable insights. For instance, in 2-bromo-4,6-dimethylaniline (B183183), intramolecular hydrogen bonds between the amine protons and the ortho-bromine atom have been observed in the solid state, which influences the conformation. nih.goviucr.org A similar intramolecular interaction might be expected in this compound, which would restrict the rotation of the amino group. The presence of two methyl groups adds further steric hindrance, which would likely favor a conformation where the amino group is oriented to minimize steric clash. The dynamic behavior, such as the rate of rotation around the C-N bond, could be investigated using variable temperature NMR studies.

Spin-spin coupling provides information about the connectivity of atoms in a molecule. In the case of this compound, the single aromatic proton would not exhibit coupling to other protons on the ring, resulting in a singlet, which is consistent with the reported data. Current time information in Bangalore, IN. However, long-range couplings between the aromatic proton and the methyl protons, or between the amine protons and the aromatic proton, could potentially be observed under high-resolution conditions. Studies on related dimethylaniline derivatives have investigated long-range proton-proton spin-spin coupling constants between methyl groups, which are transmitted through the delocalized π-electron system of the aromatic ring. cdnsciencepub.com

The aromatic ring current effect, a fundamental concept in NMR spectroscopy, causes the chemical shifts of protons attached to an aromatic ring to be significantly different from those of protons in non-aromatic environments. The electron-withdrawing bromine atoms and the electron-donating amino and methyl groups in this compound will modulate the electron density of the aromatic ring, thereby influencing the magnitude of the ring current and the precise chemical shift of the lone aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound (C₈H₁₀Br₂N), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with the (M)+, (M+2)+, and (M+4)+ peaks having a relative intensity ratio of approximately 1:2:1. HRMS is a powerful tool for confirming the identity of brominated compounds. iucr.org While specific HRMS data for this compound was not found in the searched literature, it is a standard technique for the characterization of such compounds.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable information for structural elucidation. epa.govacs.org For anilines, common fragmentation pathways include the loss of a hydrogen atom from the amine group and cleavage of the C-N bond. chemicalbook.com

For this compound, the molecular ion peak would be expected, showing the characteristic isotopic pattern for two bromine atoms. researchgate.net Common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would lead to a significant fragment ion.

Loss of a bromine atom (•Br): Cleavage of a C-Br bond would result in a fragment ion with one less bromine atom.

Loss of HBr: Elimination of hydrogen bromide is another possible fragmentation pathway.

Cleavage of the amino group: Fragmentation involving the amine functionality could also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure / Loss | Notes |

| [M]⁺• | C₈H₁₀Br₂N⁺• | Molecular ion, will show characteristic 1:2:1 isotopic pattern for Br₂. |

| [M-CH₃]⁺ | C₇H₇Br₂N⁺ | Loss of a methyl radical. |

| [M-Br]⁺ | C₈H₁₀BrN⁺ | Loss of a bromine radical. |

| [M-HBr]⁺• | C₈H₉BrN⁺• | Loss of hydrogen bromide. |

Note: The predicted fragmentation is based on general principles of mass spectrometry. Experimental data is required for confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are instrumental in defining the structural features of molecules. Infrared spectroscopy probes the vibrational modes of functional groups, while UV-Visible spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are found at lower wavenumbers, typically in the 500-650 cm⁻¹ range. The presence of methyl groups (-CH₃) would be confirmed by C-H stretching and bending vibrations.

A detailed analysis of the IR spectrum allows for a comprehensive identification of the functional groups and provides information about the molecular structure. Theoretical calculations of vibrational frequencies are often used in conjunction with experimental data to make precise assignments of the observed vibrational modes. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Amine (-NH₂) | N-H Bend | 1590-1650 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Halide | C-Br Stretch | 500-650 |

| Methyl (-CH₃) | C-H Stretch | 2850-2960 |

| Methyl (-CH₃) | C-H Bend | 1375-1450 |

Note: The exact positions of the absorption bands can be influenced by the specific chemical environment within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, can absorb light in the UV-Vis region. libretexts.org

The aniline (B41778) moiety in this compound acts as a chromophore. The electronic spectrum of aniline derivatives typically shows two absorption bands. The more intense band at shorter wavelengths (around 230-240 nm) is attributed to a π → π* transition of the benzene ring. A second, less intense band at longer wavelengths (around 280-290 nm) is due to an n → π* transition, involving the non-bonding electrons of the nitrogen atom and the π-system of the aromatic ring.

The presence of bromine atoms and methyl groups as substituents on the aniline ring can influence the position and intensity of these absorption bands. These substituents can cause a shift in the absorption maximum (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the molar absorptivity (ε). The solvent in which the spectrum is recorded can also have a significant effect on the electronic transitions. researchgate.net

Table 2: Expected UV-Vis Absorption Data for Aniline Derivatives in a Non-polar Solvent

| Transition | Typical λ_max (nm) | Description |

|---|---|---|

| π → π* | 230-240 | High-intensity band associated with the benzene ring's π-system. |

Note: The actual λ_max values for this compound may vary depending on the solvent and the specific electronic effects of the substituents.

Single-Crystal X-ray Diffraction

Through single-crystal X-ray diffraction analysis, a detailed model of the this compound molecule in the crystal lattice can be constructed. This includes the precise measurement of all bond lengths and angles. For instance, the C-C bond lengths within the benzene ring are expected to be in the range of typical aromatic bonds, while the C-N and C-Br bond lengths will reflect the nature of these connections. The planarity of the benzene ring and the orientation of the amino and methyl groups relative to the ring can be accurately determined. In some substituted anilines, the bromine atoms have been observed to be slightly displaced from the mean plane of the benzene ring. iucr.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the solid.

Hydrogen Bonding: The amino group (-NH₂) of this compound can act as a hydrogen bond donor, forming N-H···N or N-H···Br hydrogen bonds with neighboring molecules. iucr.org These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking. These interactions, which can be in a face-to-face or offset arrangement, contribute to the stability of the crystal lattice.

The interplay of these supramolecular interactions dictates the final crystal structure. researchgate.netresearchgate.net

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While there is no specific information in the provided search results regarding polymorphism for this compound, it is a phenomenon that should be considered for crystalline organic compounds. The existence of different crystal packing arrangements due to variations in supramolecular interactions could lead to polymorphism.

Co-crystallization is a technique where a stoichiometric amount of two or more neutral molecules are brought together in a crystal lattice. Studies on perhalogenated anilines have shown their potential as bifunctional donors for both hydrogen and halogen bonds in the formation of co-crystals. acs.org Given the presence of both a hydrogen bond donor (amino group) and potential halogen bond donors (bromine atoms), this compound could be a candidate for co-crystallization studies with suitable acceptor molecules to form new solid-state materials with tailored properties.

Computational Chemistry and Theoretical Modeling of 2,4 Dibromo 3,5 Dimethylaniline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 2,4-dibromo-3,5-dimethylaniline. These calculations provide a molecular-level understanding of its behavior.

Electronic Structure Analysis: HOMO-LUMO Gaps and Molecular Orbitals

The electronic structure of a molecule is crucial in determining its chemical reactivity, and the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a key aspect of this. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical and biological activity. nih.gov

For aniline (B41778) derivatives, the HOMO and LUMO energies are calculated using methods like B3LYP with a suitable basis set, such as 6-311G(d,p). thaiscience.info These calculations help in understanding the charge transfer within the molecule. researchgate.net The HOMO-LUMO gap can be used to deduce various molecular properties, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. conicet.gov.arresearchgate.net For instance, in a study of various aniline derivatives, the calculated HOMO-LUMO energy gaps were used to compare their relative stability and reactivity. thaiscience.info

| Parameter | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate an electron. conicet.gov.ar |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept an electron. conicet.gov.ar |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating kinetic stability and chemical reactivity. nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structural confirmation and analysis. researchgate.net DFT and ab initio calculations are employed to determine vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For example, in the study of 2,4'-dibromoacetophenone, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute its vibrational spectra. researchgate.net The calculated frequencies are often scaled to improve agreement with experimental results. researchgate.net The potential energy distribution (PED) analysis is also performed to make detailed assignments of the vibrational modes. researchgate.netresearchgate.net Similarly, the gauge-invariant atomic orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.net

The calculated spectroscopic data for related brominated aniline compounds have shown good correlation with experimental spectra, validating the computational models used. researchgate.net For instance, the calculated and experimental IR and Raman spectra of 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) were in good agreement. researchgate.net

| Spectroscopic Parameter | Computational Method | Typical Application |

|---|---|---|

| Vibrational Frequencies (IR, Raman) | DFT (e.g., B3LYP), HF | Structural confirmation and analysis of functional groups. researchgate.netresearchgate.net |

| NMR Chemical Shifts (¹H, ¹³C) | GIAO method | Detailed structural elucidation. researchgate.net |

Calculation of Reaction Energetics and Transition States

Theoretical calculations are instrumental in exploring the energetics of chemical reactions, including the determination of activation energies and the structures of transition states. acs.org This information is vital for understanding reaction mechanisms and predicting reaction outcomes.

For the bromination of aniline derivatives, DFT calculations can be used to model the reaction pathways and calculate the activation free energies. acs.org For example, calculations have shown that the mechanism of bromination (e.g., via a bromine radical or a bromonium ion) can be controlled by the electrode potential in electrochemical reactions, and this is supported by the calculated activation energies for mono- and di-bromination steps. acs.org Specifically, the activation energy for the further bromination of a monobrominated aniline can be significantly different depending on the reaction mechanism, which in turn affects the product distribution. acs.org

Mechanistic Pathway Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to view and understand the intricate details of chemical reaction mechanisms. By simulating reaction processes at the molecular level, it is possible to elucidate complex pathways and rationalize experimental observations.

Simulation of Reaction Intermediates and Reaction Pathways

The simulation of reaction intermediates and the mapping of entire reaction pathways are key strengths of computational chemistry. acs.org These simulations can reveal transient species that are difficult or impossible to detect experimentally.

In the context of reactions involving substituted anilines, computational modeling has been used to analyze the stability and rotational energy barriers of reaction intermediates. acs.org For instance, in a study on the dynamic kinetic asymmetric transformation of C-N atropisomers, minimum energy calculations and C-N bond rotational energy analyses were performed for starting materials, products, and proposed intermediates using DFT. acs.org These calculations provided insights into the racemization barriers and helped to pinpoint the stage at which the dynamic kinetic resolution occurs. acs.org

Understanding Regio- and Stereoselectivity

Computational methods are frequently employed to understand and predict the regio- and stereoselectivity of chemical reactions. By comparing the energies of different possible transition states, the preferred reaction pathway leading to the observed product can be identified.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is paramount for crystal engineering, which aims to design and synthesize crystalline solids with desired physical and chemical properties.

In the crystalline form of this compound, non-covalent interactions play a crucial role in dictating the packing arrangement. The primary interactions expected are hydrogen bonds involving the amine group and halogen bonds involving the bromine atoms.

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are employed to analyze these weak interactions. The Atoms in Molecules (AIM) theory can be used to identify and characterize bond critical points (BCPs) associated with these non-covalent interactions. The electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative measures of the interaction strength.

Furthermore, Non-Covalent Interaction (NCI) plots, which are based on the reduced density gradient, offer a visual representation of these interactions, distinguishing between attractive and repulsive forces. For this compound, theoretical calculations would likely reveal N–H···Br hydrogen bonds and Br···Br halogen bonds as significant contributors to the stability of the crystal lattice.

Table 1: Theoretical Analysis of Non-Covalent Interactions in this compound

| Interaction Type | Donor-Acceptor | Theoretical Distance (Å) | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Hydrogen Bond | N-H···Br | 2.85 | 0.025 | 0.085 |

| Halogen Bond | C-Br···Br-C | 3.60 | 0.009 | 0.030 |

| van der Waals | C-H···π | 3.50 | 0.005 | 0.015 |

Note: The data presented in this table are hypothetical values derived from theoretical calculations on structurally similar halogenated aniline compounds and are intended for illustrative purposes.

Crystal engineering principles can be applied to the rational design of co-crystals and supramolecular assemblies of this compound. libretexts.org Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The design process often involves selecting a co-former molecule that can form robust and predictable intermolecular synthons with the target molecule.

For this compound, the amine group is a strong hydrogen bond donor, while the bromine atoms can act as halogen bond acceptors. Therefore, co-formers with complementary functional groups, such as carboxylic acids, amides, or other nitrogen-containing heterocycles, would be suitable candidates for forming co-crystals. Computational screening, using tools like molecular docking and lattice energy calculations, can predict the most stable co-crystal structures. nih.gov These studies help in understanding the supramolecular synthons that are likely to form, guiding the experimental efforts for their synthesis. libretexts.org

Molecular Descriptors and Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context

Molecular descriptors are numerical values that characterize the properties of a molecule. In a theoretical context, these descriptors can be calculated using computational methods and are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.govsciepub.com

Conceptual Density Functional Theory (DFT) provides a powerful framework for defining and calculating chemical concepts such as electronegativity, hardness, and reactivity indices. ufms.br The Molecular Electrostatic Potential (MEP) is a key descriptor derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red regions) around the bromine atoms and the nitrogen atom of the amine group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting their electrophilic nature.

Natural Atomic Orbital (NAO) analysis provides a method for studying the charge distribution and bonding in a molecule. By calculating the natural charges on each atom, one can gain insight into the electronic effects of the substituents on the aromatic ring. In this compound, the bromine atoms are expected to have a partial negative charge, while the carbon atoms attached to them will have a partial positive charge.

Table 2: Theoretical Conceptual DFT Descriptors for this compound

| Descriptor | Value | Interpretation |

| Global Descriptors | ||

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.35 eV | Measure of the power of an atom to attract electrons |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |

| Local Descriptors (MEP) | ||

| Vmin (on N atom) | -35 kcal/mol | Site for electrophilic attack |

| Vmax (on N-H hydrogen) | +45 kcal/mol | Site for nucleophilic attack |

| NAO Charges | ||

| Charge on N | -0.9 e | Indicates high electron density |

| Charge on Br | -0.1 e | Electron-withdrawing nature |

Note: The data in this table are hypothetical and for illustrative purposes, based on theoretical calculations for similar molecules.

The molecular descriptors obtained from computational studies can be used to predict various chemical properties that influence the reactivity of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. A high HOMO energy suggests that the molecule is a good electron donor, while a low LUMO energy indicates that it is a good electron acceptor. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. aimspress.com

QSAR models can be developed to correlate these theoretical descriptors with experimentally observed reactivity, such as reaction rates or equilibrium constants for specific reactions. researchgate.net For halogenated aromatic compounds, QSAR studies have been employed to predict their environmental fate and toxicity. nih.gov By understanding the relationship between the structure and reactivity of this compound, it is possible to theoretically predict its behavior in various chemical transformations and its potential biological activity.

Applications As a Building Block in Advanced Chemical Research

Role in Synthetic Organic Chemistry

In the field of synthetic organic chemistry, the utility of 2,4-Dibromo-3,5-dimethylaniline lies in its capacity to be transformed into molecules with significant structural complexity and functional importance. The interplay of its substituent groups governs its reactivity, enabling its use as a precursor for various classes of organic compounds.

The structure of this compound is well-suited for the construction of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These systems are fundamental to medicinal chemistry and the development of agrochemicals. While direct synthesis examples starting from this compound are specialized, the general strategies for using substituted anilines are well-established.

Research has demonstrated methods for synthesizing complex heterocyclic structures like atroposelective isoquinolones from various substituted anilines. acs.org This is achieved through a dynamic kinetic asymmetric transformation (DYKAT) involving the aerobic oxidation of iminium ions, a process that can be adapted for a wide range of aniline (B41778) derivatives. acs.org The aniline derivative acts as the N-aryl component which is crucial for forming the final heterocyclic product. acs.org This general approach highlights the potential of this compound to serve as a key starting material for novel heterocyclic entities, where the bromine and methyl groups can further be used for downstream functionalization.

Table 1: Potential Heterocyclic Systems from Substituted Anilines

| Heterocyclic System | Synthetic Strategy | Role of Aniline Derivative |

|---|---|---|

| Isoquinolones | Dynamic Kinetic Asymmetric Transformation (DYKAT) | N-aryl component for iminium ion formation acs.org |

| Lactams | Aerobic Oxidation of Iminium Ions | Precursor for C(═O)–N axially chiral products acs.org |

This table illustrates general synthetic strategies applicable to substituted anilines for the creation of complex heterocyclic systems.

The development of new catalysts is a cornerstone of modern chemistry, and the ligands that coordinate to a metal center are critical for determining the catalyst's activity and selectivity. Substituted anilines, including this compound, are valuable intermediates in the synthesis of such ligands.

One prominent area is the synthesis of atropisomeric ligands, which possess axial chirality and are highly effective in asymmetric catalysis. Research has shown that substituted anilines are key components in the synthesis of C(═O)–N atropoisomers, which can function as chiral ligands or organocatalysts. acs.org The synthetic method involves a photoredox-catalyzed aerobic oxidation, which establishes the chiral axis. acs.org The substituents on the aniline ring, such as the bromine atoms and methyl groups in this compound, are crucial for influencing the steric environment around the chiral axis, thereby controlling the enantioselectivity of the catalytic reactions where these ligands are employed. Furthermore, aniline derivatives are used to create Schiff base ligands, which can then be complexed with metals like palladium to form active catalysts for reactions such as catalytic hydrogenation. google.com

Contribution to Materials Science Research

In materials science, this compound provides a molecular foundation for creating functional materials with tailored electronic, optical, and structural properties. The bromine atoms are particularly useful as they provide sites for cross-coupling reactions to extend the molecular structure into polymers or linkers for frameworks.

Substituted anilines are known precursors to conductive polymers, a class of materials that combine the electrical properties of metals with the processing advantages of plastics. Polyaniline is a well-known example, and its properties can be tuned by using substituted aniline monomers. While the direct polymerization of this compound is not widely documented, the principles of aniline polymerization suggest its potential as a monomer. The bromine and methyl groups would modify the electronic properties and morphology of the resulting polymer, influencing its conductivity and solubility.

Chromophores are the parts of a molecule responsible for its color and, more broadly, its optical and electronic properties. Substituted anilines can act as or be incorporated into larger chromophoric systems for applications in opto-electronics, such as in sensors or non-linear optical materials.

Luminescent materials, for instance, can be designed using building blocks that feature specific functionalities. Research into metal-organic frameworks (MOFs) has shown that the organic ligands determine the photoluminescent properties of the material. researchgate.net Ligands derived from functionalized aromatic compounds can lead to MOFs that act as sensors, for example, by exhibiting luminescence quenching in the presence of certain analytes like nitroaromatics. researchgate.net The electronic nature of this compound makes it a candidate for incorporation into such systems, where it could form part of a larger, conjugated ligand designed to have specific light-absorbing and emitting properties.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of the organic ligand is critical as it dictates the pore size, structure, and functionality of the resulting framework. epfl.ch These materials have shown great promise in gas storage, separation, and catalysis. nih.govmdpi.com

This compound can serve as a precursor to the multitopic ligands required for MOF synthesis. The bromine atoms can be converted, typically through palladium-catalyzed reactions, into coordinating groups like carboxylates or nitrogen-containing heterocycles (e.g., pyridyl or triazole groups). The rigid structure of the aniline core and the specific positioning of the methyl groups would influence the geometry of the final ligand and, consequently, the topology of the MOF. The modular nature of MOF synthesis allows for the rational design of materials, and starting from a specifically substituted building block like this compound enables the fine-tuning of the framework's properties for specific applications. nih.govfrontiersin.org

Table 2: Role of Organic Ligands in MOF Properties

| MOF Property | Influence of Organic Ligand | Relevant Example |

|---|---|---|

| Porosity | Ligand length and geometry determine pore size and shape. | Use of large N-heterocyclic ligands to create large pores for gas storage. epfl.ch |

| Catalytic Activity | Ligand can contain active sites or influence the metal center. | Mixed-ligand MOFs used for photocatalytic CO2 reduction. mdpi.com |

| Luminescence | The ligand is often the source of photoluminescence. | Tetraphenylethene-based ligands for constructing luminescent MOFs. frontiersin.org |

| Sensing | Framework-guest interactions are mediated by the ligand. | Pyridine-based ligands in MOFs for sensing nitroaromatics. researchgate.net |

This table summarizes how organic ligands, which can be synthesized from precursors like this compound, are fundamental to the function of Metal-Organic Frameworks.

Advanced Analytical Chemistry Applications

The structural features of this compound lend themselves to applications in advanced analytical chemistry, particularly in the development of specific analytical methods.

Spectrophotometric methods are a cornerstone of analytical chemistry, relying on the principle that chemical substances absorb and transmit light differently at specific wavelengths. A common application of this technique is the quantification of nitrite (B80452) ions in various samples, a process where aniline derivatives can play a crucial role.

The foundational chemistry for this application involves a two-step process known as diazotization and coupling. In the first step, the primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt.

In the second step, this unstable diazonium salt is immediately reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. This electrophilic aromatic substitution reaction results in the formation of a highly colored azo dye. The intensity of the color produced is directly proportional to the initial concentration of the nitrite, allowing for its quantification by measuring the absorbance of the solution with a spectrophotometer at the wavelength of maximum absorbance (λmax).

While specific research detailing the use of this compound for nitrite determination is not prevalent, the general method is widely established with other substituted anilines like sulfanilic acid, p-nitroaniline, and benzidine. mdpi.comchemijournal.comresearchgate.net For instance, a method for the determination of nitrite and nitrate (B79036) involves the diazotization of sulfanilic acid and subsequent coupling with methyl anthranilate to form a measurable azo dye. researchgate.net The principle remains directly applicable to this compound. The resulting azo dye's specific λmax and molar absorptivity would be unique to the final molecular structure.

The performance of such a spectrophotometric method is evaluated based on several parameters, including its linearity (adherence to Beer's Law over a range of concentrations), limit of detection (LOD), and limit of quantitation (LOQ). For example, a method for nitrite detection based on a redox reaction reported a linear range of 0.0625 to 4.00 mg L⁻¹, with an LOD of 25 µg L⁻¹ and an LOQ of 85 µg L⁻¹. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-3,5-dimethylaniline | 3,5-Dibromo-N,N-dimethylaniline | N,N-Dimethylaniline |

| CAS Number | 125756-94-7 biosynth.com | 59557-90-3 nih.gov | 64230-29-1 nih.gov | 121-69-7 wikipedia.org |

| Molecular Formula | C₈H₉Br₂N biosynth.com | C₈H₁₀BrN nih.gov | C₈H₉Br₂N nih.gov | C₈H₁₁N wikipedia.org |

| Molecular Weight | 278.97 g/mol biosynth.com | 200.08 g/mol nih.gov | 278.97 g/mol nih.gov | 121.18 g/mol wikipedia.org |

| Appearance | - | - | - | Colorless to yellow oily liquid wikipedia.org |

| Boiling Point | - | - | - | 194 °C wikipedia.org |

| Melting Point | - | - | - | 2 °C wikipedia.org |

| SMILES | CC1=CC(=C(C(=C1Br)C)Br)N biosynth.com | CC1=CC(=C(C=C1N)C)Br nih.gov | CN(C)C1=CC(=CC(=C1)Br)Br nih.gov | CN(C)c1ccccc1 wikipedia.org |

Future Perspectives and Emerging Research Avenues for 2,4 Dibromo 3,5 Dimethylaniline

Development of Novel Catalytic Transformations

The electron-rich nature of the aniline (B41778) core, modulated by the electronic effects of the bromine and methyl substituents, makes 2,4-dibromo-3,5-dimethylaniline a promising scaffold for the development of new catalysts and ligands for a variety of organic transformations.

Future research could focus on leveraging the steric hindrance provided by the ortho-methyl and bromo groups to control the stereoselectivity of catalytic reactions. This is particularly relevant in asymmetric catalysis, where the design of chiral ligands is crucial for achieving high enantioselectivity. The aniline nitrogen can be functionalized to create novel chiral N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands. The bulky substituents on the aniline ring could create a well-defined chiral pocket around a metal center, influencing the approach of substrates and leading to highly selective transformations.

Furthermore, the bromine atoms on the ring serve as versatile handles for cross-coupling reactions, allowing for the synthesis of more complex catalytic structures. For instance, palladium-catalyzed cross-coupling reactions could be employed to attach other functional groups or polymer supports to the aniline backbone, leading to the development of recyclable and heterogeneous catalysts. Polyaniline-supported catalysts have already demonstrated utility in various organic syntheses, and incorporating this compound into such systems could enhance their stability and catalytic activity. acs.org

| Potential Catalytic Application | Role of this compound | Key Structural Features Utilized |

| Asymmetric Hydrogenation | Precursor for chiral phosphine ligands | Steric bulk from methyl and bromo groups |

| Cross-Coupling Reactions | Ligand for transition metal catalysts (e.g., Pd, Cu) | Electron-donating methyl groups, bromo-substituents for further functionalization |

| C-H Functionalization | Directing group or ligand component | Nitrogen atom and ortho-substituents |

| Polymer-Supported Catalysis | Monomer for functionalized polyanilines | Bromo-substituents for polymerization/grafting |

Exploration of Bio-Inspired Synthetic Routes

Nature utilizes enzymatic catalysis to perform highly selective halogenation and dehalogenation reactions, processes that are often challenging to replicate in traditional organic synthesis. acs.orgnih.gov The field of bio-inspired synthesis offers a promising avenue for the development of greener and more efficient methods for the synthesis and functionalization of halogenated compounds like this compound.

Future research could explore the use of halogenases and dehalogenases for the selective synthesis or modification of this compound. For instance, engineered halogenases could potentially be used to introduce bromine atoms at specific positions on a dimethylaniline precursor with high regioselectivity, avoiding the use of harsh brominating agents. Conversely, microbial dehalogenases could be employed for the selective removal of one or both bromine atoms, providing access to other valuable substituted anilines. The development of such biocatalytic routes would represent a significant step towards more sustainable chemical manufacturing. nih.gov

Moreover, the structural motif of halogenated anilines is found in some marine natural products, suggesting that biosynthetic pathways for such compounds exist. acs.org Studying these natural pathways could provide inspiration for the design of novel, bio-inspired synthetic strategies for this compound and its derivatives.

Advanced Supramolecular Chemistry and Self-Assembly

The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions makes this compound an attractive building block for the construction of complex supramolecular architectures. The aniline -NH2 group can act as a hydrogen bond donor, while the bromine atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering and materials science.

Future research is expected to focus on the rational design of self-assembling systems based on this compound. By controlling the substitution pattern and introducing other functional groups, it should be possible to direct the self-assembly process to form specific structures such as nanotubes, vesicles, or liquid crystals. The bulky methyl groups can influence the packing of the molecules, leading to the formation of porous materials with potential applications in gas storage or separation.

The ability of bromoaniline derivatives to form complexes with metal ions also opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org These materials could exhibit interesting electronic, magnetic, or catalytic properties.

| Type of Supramolecular Interaction | Potential Application | Relevant Structural Feature |

| Hydrogen Bonding | Crystal engineering, liquid crystals | -NH2 group |

| Halogen Bonding | Anion recognition, organocatalysis | Bromine atoms |

| π-π Stacking | Organic electronics, sensors | Aromatic ring |

| Coordination with Metal Ions | Metal-organic frameworks (MOFs), sensors | -NH2 group, bromo substituents |

Integration into Nanomaterials and Hybrid Systems

The unique electronic properties of this compound make it a candidate for integration into nanomaterials and hybrid systems with tailored functionalities. As a derivative of aniline, it can be electropolymerized to form conductive polymers. The presence of bromine and methyl groups would modify the electronic properties, solubility, and processability of the resulting polyaniline.

Future research could explore the use of this compound as a monomer or co-monomer in the synthesis of functional polymers for applications in sensors, electrochromic devices, and organic electronics. The bromine atoms could also serve as reactive sites for post-polymerization modification, allowing for the grafting of other molecules or nanoparticles onto the polymer backbone.

Furthermore, this compound could be used as a capping agent or surface modifier for metallic or semiconductor nanoparticles. The aniline group can coordinate to the nanoparticle surface, while the bromo- and methyl-substituted phenyl ring would provide a specific chemical interface, influencing the stability, dispersibility, and catalytic activity of the nanoparticles.

Synergistic Experimental and Computational Research

A powerful approach to unlocking the full potential of this compound lies in the close integration of experimental and computational research. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule.

Future research will likely see an increased use of computational modeling to:

Predict Reactivity: Calculate reaction barriers and predict the regioselectivity of various transformations, guiding the design of new synthetic routes. acs.org

Design Catalysts: Model the interaction of this compound-based ligands with metal centers to predict the performance of new catalysts.

Understand Supramolecular Assembly: Simulate the non-covalent interactions that govern the self-assembly of this molecule, aiding in the design of novel materials with desired structures and properties.